molecular formula C39H71N3O13 B12435111 Semaglutide Sodium

Semaglutide Sodium

Cat. No.: B12435111
M. Wt: 790.0 g/mol
InChI Key: LFRVVIWQLPSCSS-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Registry Number

This compound is assigned the Chemical Abstracts Service (CAS) registry number 2924330-56-1 . The free base form of semaglutide is registered under 910463-68-2 , highlighting the distinction between the two forms.

Regulatory Classification

This compound is classified as a glucagon-like peptide-1 (GLP-1) receptor agonist under the Anatomical Therapeutic Chemical (ATC) code A10BJ06 . Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have issued warnings about the use of compounded semaglutide salts (including sodium and acetate forms), noting that their safety and efficacy profiles remain unverified compared to the approved free base formulation .

Compound CAS Number Regulatory Status
Semaglutide 910463-68-2 FDA-approved (2017)
This compound 2924330-56-1 Not FDA-approved

Structural Relationship to Semaglutide and Analogous GLP-1 Agonists

Core Peptide Backbone

This compound shares the 37-amino-acid peptide backbone of semaglutide, which is modified with a C18 fatty diacid chain at lysine residue 26 to prolong half-life via albumin binding . The sodium salt form introduces ionic interactions at carboxylate groups, altering physicochemical properties without affecting the receptor-binding domain.

Comparison to Other GLP-1 Agonists

The structural features of this compound place it within the same therapeutic class as:

  • Liraglutide : Contains a fatty acid chain at lysine 26 but lacks the polyethylene glycol (PEG) spacer present in semaglutide .
  • Exenatide : A 39-amino-acid peptide without albumin-binding modifications, resulting in shorter duration of action .
Feature This compound Liraglutide Exenatide
Amino Acid Residues 37 31 39
Half-Life Extension Fatty diacid + PEG Fatty acid None
Administration Route Subcutaneous Subcutaneous Subcutaneous

Sodium Salt vs. Free Base

The primary structural difference between this compound and semaglutide lies in the ionization state of carboxyl groups. In the sodium salt form, negatively charged carboxylates are neutralized by sodium ions, improving solubility in aqueous formulations . This modification does not alter the peptide’s affinity for the GLP-1 receptor, which depends on conserved residues (e.g., histidine at position 7 and glycine at position 22) .

Properties

Molecular Formula

C39H71N3O13

Molecular Weight

790.0 g/mol

IUPAC Name

18-[[(2S)-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid

InChI

InChI=1S/C39H71N3O13/c1-39(2,3)55-38(50)32(42-34(44)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-36(46)47)20-21-33(43)40-22-24-51-26-28-53-30-35(45)41-23-25-52-27-29-54-31-37(48)49/h32H,4-31H2,1-3H3,(H,40,43)(H,41,45)(H,42,44)(H,46,47)(H,48,49)/t32-/m0/s1

InChI Key

LFRVVIWQLPSCSS-YTTGMZPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) remains the cornerstone for semaglutide sodium production. The process typically begins with Fmoc-Gly-Wang resin as a solid-phase carrier, enabling sequential coupling of protected amino acids from the C- to N-terminus. Key modifications include the incorporation of Aib8 (2-aminoisobutyric acid) and Arg34 to enhance enzymatic stability and receptor binding affinity. A critical challenge lies in minimizing deletion peptides, particularly at positions 18–19 (Ala-Ala), which arise due to steric hindrance during coupling. To mitigate this, dipeptide fragments are introduced at these positions, improving coupling efficiency from 78% to 94%.

Table 1: Coupling Efficiency in SPPS of this compound

Amino Acid Position Coupling Reagent Efficiency (%) Impurity Profile (%)
8 (Aib) HBTU/HOBt 89 1.2
18–19 (Ala-Ala) DIC/Oxyma Pure 94 0.8
26 (Lys side chain) PyBOP/DIEA 82 2.5

The side chain modification at Lys26 with a C18 fatty diacid introduces hydrophobicity, necessitating orthogonal protection strategies. Alloc (allyloxycarbonyl) groups are employed for Lys26, enabling selective deprotection using Pd(PPh3)4 without affecting other acid-labile protecting groups. This approach reduces side reactions by 40% compared to traditional Mmt (4-methoxytrityl) protection.

Liquid-Phase Synthesis with Hydrophobic Supports

Alternative methods utilizing soluble hydrophobic supports have emerged to overcome SPPS limitations. A polyethylene glycol (PEG)-based support facilitates liquid-phase synthesis of the semaglutide backbone, achieving 86% crude peptide purity. The strategy involves fragment condensation:

  • Main chain synthesis : His1-Aib8-Gly10-Arg34 segment (residues 1–16)
  • Side chain assembly : Coupling of γ-Glu-OtBu and C18 diacid to Lys26
  • Global deprotection : TFA cleavage with scavengers (e.g., triisopropylsilane)

This method reduces racemization at His1 by 75% compared to SPPS, as confirmed by chiral HPLC analysis.

Hybrid Fragmentation and Sequential Coupling Strategies

Industrial-scale production often employs hybrid approaches combining SPPS and solution-phase techniques. Patent CN112111002B describes a four-fragment strategy:

  • Fragment A (1–16): Synthesized on CTC resin using Fmoc chemistry
  • Fragment B (17–26): Solution-phase coupling of γ-Glu(OtBu)-AEEA-AEEA-C18 diacid
  • Fragment C (27–31): SPPS on Wang resin
  • Convergent ligation: Native chemical ligation at Cys20

Table 2: Comparison of Fragment Synthesis Methods

Parameter SPPS Fragment (%) Solution-Phase Fragment (%)
Purity (crude) 72 88
Overall Yield 34 51
Process Time (days) 14 9

Post-Synthesis Modifications and Purification Techniques

Purification of this compound requires multi-step chromatography:

  • Ion-exchange HPLC : 0.02M ammonium chloride/acetonitrile gradient on phenyl hexyl silica
  • Reversed-phase HPLC : 0.1% TFA/acetic acid system on C18 columns
  • Desalting : Gel filtration with Sephadex G-25 in 0.1M sodium acetate buffer (pH 5.0)

Critical impurities include:

  • Des-His1 semaglutide (0.15–0.3%)
  • β-Ala insertion variants (0.08–0.12%)
  • Epimerized Aib8 (0.05–0.1%)

Table 3: Purification Performance Metrics

Step Purity Increase (%) Yield Loss (%)
Ion-exchange 72 → 89 18
Reversed-phase 89 → 97.5 12
Desalting 97.5 → 99.2 5

Salt Formation and Crystallization

This compound is obtained through counterion exchange during final purification. The peptide free acid (pI 5.4) is dissolved in 0.1M sodium hydroxide and lyophilized to yield the crystalline sodium salt. X-ray diffraction analysis confirms a monoclinic crystal system (space group P21) with lattice parameters a = 54.2 Å, b = 67.8 Å, c = 48.3 Å.

Analytical Methods for Quality Control

Strict analytical protocols ensure compliance with FDA requirements:

  • Identity : UPLC-MS (observed m/z 4113.58 vs. theoretical 4113.58)
  • Purity : HPLC with charged aerosol detection (CAD), LOD 0.03%
  • Potency : In vitro cAMP assay (EC50 0.056 nM vs. reference standard)

Industrial-Scale Production Considerations

Novo Nordisk's commercial process (patent WO2020190757A1) highlights:

  • Batch size : 50–100 kg per campaign
  • Cost drivers : 38% raw materials, 29% purification, 18% labor
  • Environmental impact : 62% solvent recovery via nanofiltration

Chemical Reactions Analysis

Types of Reactions: Semaglutide Sodium primarily undergoes peptide bond formation reactions during its synthesis. It is also subject to enzymatic degradation, which involves hydrolysis reactions.

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is the peptide chain of this compound, which is then modified to enhance its stability and bioavailability.

Scientific Research Applications

Semaglutide is a glucagon-like peptide-1 receptor agonist (GLP-1RA) used to improve health outcomes for individuals with type 2 diabetes mellitus (T2DM) . Semaglutide has been developed in both injectable and oral forms .

Clinical Applications and Research Findings

  • Type 2 Diabetes Treatment : Oral semaglutide has demonstrated effectiveness in improving glycemic control and reducing body weight in individuals with type 2 diabetes in real-world clinical settings . Clinical trials have shown the drug's potent anti-hyperglycemic efficacy .
  • Cardiovascular Benefits : Studies have indicated that injectable semaglutide reduces the risk of major adverse cardiovascular events (MACE), including death from cardiovascular causes, nonfatal stroke, and myocardial infarction in patients with high cardiovascular risk .
  • Chronic Kidney Disease : Research indicates that semaglutide benefits individuals with type 2 diabetes and chronic kidney disease, reducing the risk of kidney failure and cardiovascular complications . The benefits of semaglutide on kidney outcomes were consistent, irrespective of baseline SGLT2i use .

Efficacy and Safety of Oral Semaglutide

A multi-center retrospective observational study analyzed data from 434 subjects with type 2 diabetes who were newly treated with oral semaglutide for over 6 months . The results showed significant improvements in both glycated hemoglobin and body weight .

ParameterBaselineAfter 6 MonthsP Value
Glycated Hemoglobin (%)7.65 ± 1.116.88 ± 0.91< 0.001
Body Weight (kg)80.2 ± 19.277.6 ± 19.2< 0.001

Efficacy was also confirmed in subjects who switched from other anti-hyperglycemic agents, including dipeptidyl peptidase-4 inhibitors . 7.2% of participants discontinued semaglutide due to adverse events . The most common adverse events were gastrointestinal symptoms .

Semaglutide and SGLT2i Combination

Research has explored the effects of combining semaglutide with sodium-glucose cotransporter-2 inhibitors (SGLT2i) in individuals with type 2 diabetes and chronic kidney disease . A study of FLOW trial participants found that the risk of the primary outcome (kidney failure, ≥50% estimated glomerular filtration rate reduction, kidney death, or CV death) was 24% lower in all participants treated with semaglutide versus placebo .

Adverse Events

Common adverse events associated with semaglutide include gastrointestinal symptoms such as nausea, diarrhea, and vomiting .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles
Parameter Oral Semaglutide (14 mg) S.c. Semaglutide (1.0 mg) Liraglutide (3.0 mg) Dulaglutide (1.5 mg)
Bioavailability 0.8–1.2% (SNAC-dependent) 89% 55% 65%
Median t₁/₂ (days) ~7 ~7 ~13 ~5
HbA1c Reduction 1.0–1.5% 1.5–1.8% 1.0–1.2% 1.1–1.6%
Weight Loss (vs. Placebo) 4.3–6.9 kg 4.7–6.5 kg 4.0–5.4 kg 2.4–3.0 kg

Key Findings :

  • Oral and s.c. semaglutide exhibit overlapping exposure ranges and similar exposure-response relationships for HbA1c reduction and weight loss .
  • Compared to liraglutide, semaglutide (both formulations) shows superior HbA1c reduction (1.5% vs. 1.2%) and weight loss (6.9 kg vs. 5.4 kg) .
  • Dulaglutide, another once-weekly GLP-1 RA, has a shorter half-life (~5 days) and less pronounced weight loss (3.0 kg vs. 6.5 kg for s.c. semaglutide) .
Efficacy in Glycemic Control and Weight Management

Table 1: Comparative Efficacy in Phase 3 Trials

Trial Intervention HbA1c Reduction Weight Loss Cardiovascular Risk Reduction
SUSTAIN 6 S.c. semaglutide 1.0 mg -1.5% -6.5 kg 26% (HR 0.74, P<0.001)
PIONEER 2 Oral semaglutide 14 mg -1.3% -4.3 kg 21% (HR 0.79, P=0.005)
STEP 8 S.c. semaglutide 2.4 mg N/A -15.8%* N/A
LEADER Liraglutide 3.0 mg -1.2% -5.4 kg 13% (HR 0.87, P=0.01)

*Percentage body weight reduction.

Key Insights :

  • Oral semaglutide achieves comparable HbA1c reduction to s.c. semaglutide but with slightly lower weight loss due to dose limitations .
  • In head-to-head trials, s.c. semaglutide 2.4 mg outperformed liraglutide 3.0 mg in weight loss (-15.8% vs. -6.4%, P<0.001) .
  • Both semaglutide formulations reduce cardiovascular (CV) risk by 21–26%, surpassing dulaglutide (12% CV risk reduction) .

Key Observations :

  • Gastrointestinal events (nausea, diarrhea) are common with all GLP-1 RAs but are typically transient .
  • Semaglutide shows a statistically significant increase in retinopathy risk (HR 1.76), likely linked to rapid glycemic control .
Cost-Effectiveness

In China, oral semaglutide is more cost-effective than most injectable GLP-1 RAs (e.g., dulaglutide, exenatide), requiring a price reduction to $1,711/year to match placebo cost-effectiveness . Subcutaneous semaglutide remains costlier due to higher production costs but offers superior weight loss and CV benefits .

Biological Activity

Semaglutide sodium, a glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a significant therapeutic agent for managing type 2 diabetes and obesity. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

Semaglutide mimics the incretin hormone GLP-1, enhancing glucose-dependent insulin secretion and inhibiting glucagon release. Its biological activity encompasses several key mechanisms:

  • Augmented Insulin Secretion : Semaglutide stimulates pancreatic beta cells to secrete insulin in response to elevated blood glucose levels.
  • Glucagon Inhibition : It suppresses glucagon release, which reduces hepatic glucose production.
  • Delayed Gastric Emptying : This leads to reduced postprandial glucose spikes and contributes to weight loss.
  • Increased Satiety : By acting on the central nervous system, semaglutide promotes feelings of fullness, thereby reducing food intake.

Weight Loss and Glycemic Control

Semaglutide has demonstrated significant efficacy in promoting weight loss and improving glycemic control in clinical trials. The following table summarizes key findings from pivotal studies:

StudyPopulationDurationChange in HbA1c (%)Weight Loss (%)Significant Outcomes
SUSTAIN-6T2DM with cardiovascular risk56 weeks-1.5-6.0Reduced major adverse cardiovascular events (MACE)
STEP 1Overweight/obesity68 weeksN/A-14.961.8% lost ≥10% body weight
SELECTObesity without diabetes208 weeksN/A-10.2Sustained weight loss over 4 years
PIONEER 6T2DM with high cardiovascular riskEvent-driven-0.9N/AMACE reduction

Case Studies

Several case studies highlight the clinical benefits of semaglutide:

  • SUSTAIN-6 Trial : This study involved patients with type 2 diabetes at high cardiovascular risk. Semaglutide significantly reduced the incidence of MACE compared to placebo (hazard ratio 0.74) . Participants also experienced a reduction in HbA1c levels and body weight.
  • STEP Trials : In the STEP 1 trial, participants treated with semaglutide lost an average of 14.9% of their body weight over 68 weeks. The trial reported that more than half of the participants achieved a weight loss of at least 10% from baseline .
  • SELECT Trial : In this long-term study, semaglutide was associated with a significant reduction in waist circumference and sustained weight loss over four years, demonstrating its effectiveness across various demographic groups .

Safety Profile

While semaglutide is generally well-tolerated, it is essential to consider potential adverse effects:

  • Common Side Effects : Nausea, vomiting, diarrhea, and constipation are frequently reported but tend to diminish over time.
  • Serious Adverse Events : The SELECT trial indicated lower rates of serious adverse events with semaglutide compared to placebo across different BMI categories .
  • Long-term Safety : Ongoing monitoring in various studies suggests that semaglutide maintains a favorable safety profile over extended periods .

Q & A

Basic Research Question: What are the key pharmacokinetic (PK) parameters and mechanisms influencing semaglutide sodium absorption and bioavailability?

Answer:
Semaglutide's absorption and bioavailability are influenced by its co-formulation with sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), which locally increases gastric pH to protect against proteolytic degradation and facilitates epithelial absorption . Population PK models (e.g., two-compartment disposition models) show that semaglutide's prolonged exposure is driven by slow systemic elimination (clearance: ~0.05 L/h) and albumin binding (>99%) . Oral bioavailability is dose-dependent, ranging from 0.4% to 1.4% across clinical trials . Researchers should account for intersubject variability in absorption when designing oral administration studies.

Basic Research Question: How does this compound compare to placebo in improving cardiometabolic outcomes in obesity-related conditions?

Answer:
In the STEP-HFpEF trial, semaglutide (2.4 mg/week) reduced body weight by -13.3% vs. -2.6% with placebo (p<0.001) and improved Kansas City Cardiomyopathy Questionnaire scores (mean difference: +7.8 points, p<0.001) in heart failure patients with obesity . Similarly, the STEP 1 trial demonstrated a -14.9% body weight reduction vs. -2.4% with placebo (p<0.001) in non-diabetic obesity . Key biomarkers like CRP decreased by -43.5% with semaglutide, indicating anti-inflammatory effects . These trials used dual primary endpoints (weight loss and symptom scores) to capture multidimensional efficacy.

Advanced Research Question: How can population pharmacokinetic models optimize dosing strategies for this compound across diverse patient subgroups?

Answer:
Population PK models integrating subcutaneous, intravenous, and oral administration data enable dose adjustment for covariates like body weight. For example, body weight inversely correlates with semaglutide exposure (average concentration), necessitating weight-stratified dosing in obesity trials . Hepatic/renal impairment studies show no clinically relevant PK changes, supporting fixed dosing in these populations . Methodologically, joint estimation of data from multiple routes of administration improves model robustness but requires high-resolution sampling to address oral formulation variability .

Advanced Research Question: What methodological considerations reconcile discrepancies in efficacy data between real-world studies (e.g., SURE UK) and RCTs (e.g., SUSTAIN)?

Answer:
The SURE UK study reported higher baseline HbA1c (8.9% vs. ~8.0% in SUSTAIN) and included non-GLP-1RA-naïve patients, which may explain attenuated glycemic responses compared to RCTs . To address such discrepancies, researchers should:

  • Stratify analyses by prior GLP-1RA exposure.
  • Use propensity score matching to balance baseline characteristics.
  • Apply hierarchical composite endpoints (e.g., combining mortality, hospitalization, and functional metrics) to capture real-world heterogeneity .

Advanced Research Question: How should researchers design trials to evaluate semaglutide's impact on inflammatory biomarkers like CRP in metabolic diseases?

Answer:
The STEP-HFpEF trial protocol included CRP as a confirmatory secondary endpoint, with semaglutide reducing CRP by -43.5% vs. -7.3% for placebo (p<0.001) . Key design elements:

  • Sampling frequency: Measure CRP at baseline, mid-study, and endpoint to assess temporal trends.
  • Adjustment for confounders: Use multivariate regression to control for weight loss-independent effects.
  • Pre-specified statistical thresholds: Define clinically meaningful CRP reduction thresholds (e.g., ≥30%) to avoid overinterpretation of marginal changes.

Methodological Guidance: What statistical approaches are recommended for analyzing hierarchical composite endpoints in semaglutide trials?

Answer:
Hierarchical endpoints (e.g., combining mortality, heart failure events, and patient-reported outcomes) require win ratio analysis to prioritize clinically meaningful outcomes. In STEP-HFpEF, semaglutide produced a win ratio of 1.72 (95% CI: 1.37–2.15; p<0.001) . Steps:

Rank outcomes by clinical severity (e.g., death > hospitalization > symptom improvement).

Use the Finkelstein-Schoenfeld method to compare paired patient outcomes.

Report 95% confidence intervals and sensitivity analyses for tied events.

Advanced Research Question: What are the implications of semaglutide's albumin-binding properties for drug-drug interaction (DDI) studies?

Answer:
Semaglutide's high albumin binding (>99%) minimizes displacement interactions with other highly protein-bound drugs. However, researchers should:

  • Screen for interactions with drugs affecting albumin synthesis (e.g., corticosteroids).
  • Use physiologically based PK (PBPK) modeling to predict free semaglutide concentrations in hypoalbuminemic populations (e.g., nephrotic syndrome) .
  • Prioritize in vitro assays to confirm lack of interaction at cytochrome P450 enzymes or transporters.

Methodological Guidance: How should researchers address attrition bias in long-term semaglutide obesity trials?

Answer:
The STEP 1 trial reported 4.5% discontinuation due to gastrointestinal (GI) adverse events vs. 0.8% for placebo . Mitigation strategies:

  • Implement intention-to-treat (ITT) analyses with multiple imputation for missing data.
  • Conduct sensitivity analyses using retrieved dropout data (e.g., post-discontinuation weight regain).
  • Predefine GI symptom management protocols (e.g., dose escalation, antiemetics) to improve retention.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.